molecular formula C10H14FN B1398976 Ethyl[(4-fluoro-2-methylphenyl)methyl]amine CAS No. 1248091-26-0

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine

Cat. No.: B1398976
CAS No.: 1248091-26-0
M. Wt: 167.22 g/mol
InChI Key: DKXIVBYTSMNKPU-UHFFFAOYSA-N
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Description

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine (IUPAC name: [2-(ethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine) is a secondary amine featuring a benzyl group substituted with a fluorine atom at the para position and a methyl group at the ortho position on the aromatic ring. The ethylamine chain is directly attached to the benzyl group. This compound is structurally related to bioactive molecules, where the fluorine and methyl substituents may influence electronic, steric, and pharmacokinetic properties .

Properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-12-7-9-4-5-10(11)6-8(9)2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXIVBYTSMNKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(4-fluoro-2-methylphenyl)methyl]amine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzoic acid.

    Reduction: Formation of 4-fluoro-2-methylbenzyl alcohol or 4-fluoro-2-methylbenzylamine.

    Substitution: Formation of compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

Catalysis

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine can act as a ligand in transition metal-catalyzed reactions, improving selectivity and efficiency. Its unique structure allows it to stabilize metal centers, facilitating various catalytic processes.

Organic Synthesis

The compound serves as a vital intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions enables the formation of new carbon-nitrogen bonds.

Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. The fluorine atom enhances binding affinity to specific enzymes or receptors, modulating various biochemical pathways.

Drug Development

The compound is being explored as a potential pharmacophore in developing new drugs aimed at treating neurological disorders and cancer. Its structure allows for modifications that can enhance biological activity while minimizing side effects.

Diagnostic Agents

This compound can be utilized in designing diagnostic agents for imaging techniques such as positron emission tomography (PET), aiding in the visualization of biological processes within the body.

Materials Science

In materials science, this compound is employed in developing advanced materials, including polymers and nanomaterials with specific properties tailored for industrial applications.

Chemical Sensors

This compound can be integrated into chemical sensors designed for detecting environmental pollutants or hazardous substances, leveraging its chemical reactivity for enhanced sensitivity.

Mechanism of Action

The mechanism of action of Ethyl[(4-fluoro-2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Compound Molecular Formula Substituents (Aromatic Ring) Amine Type Molecular Weight Key Features
Ethyl[(4-fluoro-2-methylphenyl)methyl]amine C₁₁H₁₅FN₂ 4-fluoro, 2-methyl Secondary amine 194.25 g/mol Compact structure; fluorine enhances electronegativity, methyl improves lipophilicity .
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine C₁₂H₁₉NO 4-methoxy Secondary amine 193.29 g/mol Methoxy group increases electron density; used in anti-cancer/anti-fungal studies .
[2-(4-Fluorophenyl)ethyl][(4-methoxyphenyl)methyl]amine C₁₆H₁₈FNO 4-fluoro (ethyl chain), 4-methoxy Secondary amine 259.32 g/mol Extended chain; dual aromatic groups may enhance receptor binding .
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine C₁₈H₂₃NO 4-ethyl, 4-methoxy Secondary amine 269.38 g/mol Ethyl and methoxy groups balance lipophilicity and solubility .
[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine C₁₂H₁₈FN₂ 4-fluoro, 2-methyl Tertiary amine 209.28 g/mol Dimethylamino group increases basicity; potential CNS activity .
Key Observations:
  • Methoxy groups (e.g., ) increase electron density, which may modulate receptor interactions or solubility . Methyl and ethyl groups (e.g., target compound, ) improve lipophilicity, aiding membrane permeability .
  • Amine Type :

    • Secondary amines (target compound, ) generally exhibit moderate basicity, while tertiary amines () are more basic and may cross the blood-brain barrier .

Biological Activity

Ethyl[(4-fluoro-2-methylphenyl)methyl]amine is a substituted amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure featuring a fluorine atom and a methyl group on a phenyl ring, has been investigated for various pharmacological properties, including antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₁₄FN
  • CAS Number : 1248091-26-0
  • Molecular Structure : The compound consists of an ethylamine group linked to a 4-fluoro-2-methylphenyl moiety, enhancing its reactivity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom significantly enhances the compound's binding affinity and selectivity, which can modulate various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting their activity and downstream signaling pathways.
  • Receptor Modulation : It can bind to receptors, altering their function and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

Compound NameStructureUnique Features
(4-Fluoro-3-methylphenyl)methylamineDifferent methyl positionAltered biological activity
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineIncorporates a thiazole ringBroader spectrum of activity
Pyrrolidine derivativesCyclic amine structureDifferent reactivity patterns

The presence of the fluorine atom in this compound not only enhances stability but also increases reactivity compared to its chloro or bromo analogs, contributing to its distinct biological properties.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
  • Anti-inflammatory Research : Another research article indicated that the compound reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential application in treating conditions like rheumatoid arthritis .
  • Mechanistic Insights : Investigations into the mechanism revealed that this compound could inhibit specific kinases involved in inflammatory signaling pathways, further supporting its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl[(4-fluoro-2-methylphenyl)methyl]amine
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